The Dual Kinase Inhibitor AMG 925: A Technical Guide to its Mechanism of Action in Acute Myeloid Leukemia (AML) Cells
The Dual Kinase Inhibitor AMG 925: A Technical Guide to its Mechanism of Action in Acute Myeloid Leukemia (AML) Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. A significant subset of AML cases involves mutations in the FMS-like tyrosine kinase 3 (FLT3) gene, leading to uncontrolled cell proliferation and poor prognosis. Additionally, the cyclin-dependent kinase 4 (CDK4) plays a crucial role in cell cycle progression. AMG 925 is a potent and selective dual inhibitor of FLT3 and CDK4, representing a targeted therapeutic strategy for AML. This document provides an in-depth technical overview of the mechanism of action of AMG 925 in AML cells, summarizing key preclinical findings, experimental methodologies, and the signaling pathways involved.
Introduction to AMG 925
AMG 925 is an orally bioavailable small molecule that concurrently targets two key pathways implicated in AML pathogenesis: the FLT3 signaling pathway, which drives proliferation and survival in FLT3-mutated AML, and the CDK4/Cyclin D-Retinoblastoma (Rb) pathway, a central regulator of the G1-S phase transition in the cell cycle.[1][2][3] By simultaneously inhibiting these two kinases, AMG 925 offers the potential for enhanced anti-leukemic activity and a strategy to overcome resistance to single-agent FLT3 inhibitors.[4][5]
It is important to distinguish AMG 925 from other targeted therapies in AML, such as siremadlin (B612089) (HDM201). Siremadlin is an inhibitor of the MDM2-p53 interaction, which works by reactivating the p53 tumor suppressor pathway, a distinct mechanism of action.[6][7][8] This guide will focus exclusively on the dual FLT3/CDK4 inhibitory action of AMG 925.
Core Mechanism of Action in AML Cells
The primary mechanism of action of AMG 925 in AML cells is the dual inhibition of FLT3 and CDK4/6, leading to cell cycle arrest and apoptosis.[3][9]
Inhibition of FLT3 Signaling
In a significant portion of AML patients, activating mutations in FLT3, most commonly internal tandem duplications (FLT3-ITD), lead to constitutive activation of the kinase. This results in the downstream activation of pro-survival signaling pathways, including the STAT5 pathway.[1] AMG 925 potently inhibits the kinase activity of both wild-type and mutated FLT3.[1][10] This inhibition blocks the phosphorylation of FLT3 and its downstream effector, STAT5, thereby disrupting the oncogenic signaling cascade that drives AML cell proliferation and survival.[1][10]
Inhibition of CDK4/6 and Cell Cycle Arrest
CDK4, in complex with Cyclin D, phosphorylates the retinoblastoma (Rb) protein. Phosphorylated Rb (p-Rb) releases the E2F transcription factor, allowing for the transcription of genes necessary for the G1 to S phase transition of the cell cycle.[2][3] AMG 925 inhibits CDK4 and the closely related CDK6, preventing the phosphorylation of Rb.[11][12] This leads to a G1 cell cycle arrest in Rb-positive AML cells, effectively halting their proliferation.[1][10]
The dual inhibitory action of AMG 925 is hypothesized to be more effective and less prone to resistance than targeting either kinase alone.[5]
Quantitative Data Summary
The following tables summarize the in vitro activity of AMG 925 in various AML cell lines.
Table 1: In Vitro Kinase Inhibitory Activity of AMG 925
| Kinase | IC50 (nM) |
| FLT3 | 2 ± 1 |
| CDK4 | 3 ± 1 |
| CDK6 | 8 ± 2 |
| CDK2 | 375 ± 150 |
| CDK1 | 1900 ± 510 |
Data sourced from MedchemExpress and AACR Journals.[10][11]
Table 2: Cellular Activity of AMG 925 in AML Cell Lines
| Cell Line | FLT3 Status | Rb Status | Growth Inhibition IC50 (µM) | Effect |
| MOLM13 | FLT3-ITD | Positive | 0.019 | Apoptosis, G1 Arrest |
| Mv4-11 | FLT3-ITD | Positive | 0.018 | Apoptosis, G1 Arrest |
| U937 | FLT3-WT | Positive | - | G1 Arrest |
| MOLM13sr | FLT3-ITD/D835Y | Positive | - | Apoptosis |
| Mv4-11sr | FLT3-ITD/D835V | Positive | - | Apoptosis |
| MDA-MB-468 | - | Negative | - | No G1 Arrest |
Data compiled from multiple preclinical studies.[1][2][10]
Signaling Pathways and Experimental Workflows
AMG 925 Signaling Pathway in AML Cells
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Preclinical evaluation of AMG 925, a FLT3/CDK4 dual kinase inhibitor for treating acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. AMG 925 is a dual FLT3/CDK4 inhibitor with the potential to overcome FLT3 inhibitor resistance in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Results from a First-in-Human Phase I Study of Siremadlin (HDM201) in Patients with Advanced Wild-Type TP53 Solid Tumors and Acute Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. High-throughput proteomic profiling reveals mechanisms of action of AMG925, a dual FLT3-CDK4/6 kinase inhibitor targeting AML and AML stem/progenitor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
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